2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}propan-1-one
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Overview
Description
2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}propan-1-one is a complex organic compound that features a unique combination of functional groups, including a chloro group, an oxazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}propan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the azetidine ring, and finally, the addition of the chloro group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature regulation, and product isolation can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the chloro group can result in various substituted azetidine derivatives.
Scientific Research Applications
2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.
2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]pyrrolidin-1-yl}propan-1-one: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
The uniqueness of 2-chloro-1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}propan-1-one lies in its combination of functional groups, which provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-1-[3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-6(11)10(15)13-3-7(4-13)9-2-8(5-14)16-12-9/h2,6-7,14H,3-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJABJXIMNBMAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)C2=NOC(=C2)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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